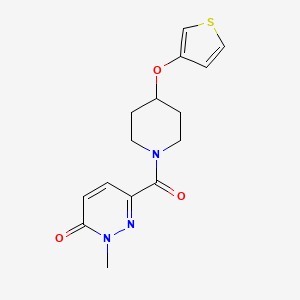

2-methyl-6-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one

Description

2-methyl-6-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core substituted with a methyl group at position 2 and a 4-(thiophen-3-yloxy)piperidine-1-carbonyl moiety at position 4. Pyridazinones are known for their pharmacological relevance, particularly as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds . The thiophene and piperidine components in this molecule likely enhance its lipophilicity and bioavailability, while the carbonyl group facilitates hydrogen bonding interactions with biological targets.

Properties

IUPAC Name |

2-methyl-6-(4-thiophen-3-yloxypiperidine-1-carbonyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-17-14(19)3-2-13(16-17)15(20)18-7-4-11(5-8-18)21-12-6-9-22-10-12/h2-3,6,9-11H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFAWDSQHYQWJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)OC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of the Piperidine Moiety: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.

Attachment of the Thiophene Ring: This can be done through etherification reactions, where a thiophene derivative is coupled with the piperidine moiety.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can modify the thiophene ring or the piperidine moiety.

Reduction: This can affect the carbonyl group or other reducible functionalities.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the thiophene ring and the piperidine moiety.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes or as a potential therapeutic agent.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-6-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity. The thiophene and piperidine moieties could play a role in binding to the target, while the pyridazinone core might be involved in the compound’s overall activity.

Comparison with Similar Compounds

Pyridazinone Derivatives with Varied Substituents

Pyridazinone derivatives often exhibit distinct biological activities depending on substituent patterns. For example:

- 5-chloro-6-phenylpyridazin-3(2H)-one derivatives (e.g., compounds 3a-3h in ) were synthesized via alkylation reactions using halides and potassium carbonate in acetone. These compounds typically display enhanced reactivity due to electron-withdrawing chlorine and aromatic phenyl groups .

- 6-(4-methylstyryl)-3(2H)-pyridazinone () incorporates a styryl group, which increases conjugation and may improve binding to hydrophobic enzyme pockets. Its methyl substituent enhances metabolic stability compared to unsubstituted analogs .

Key Differences :

- The target compound’s thiophen-3-yloxy-piperidine substituent introduces sulfur-based aromaticity and a flexible piperidine ring, which may improve target selectivity over phenyl or styryl groups.

Piperidine- and Thiophene-Containing Analogues

- 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile () shares structural motifs with the target compound, including a piperazine ring and thiophene. However, its pyridine core and nitrile group confer distinct electronic properties, likely altering binding affinities .

- 4H-pyrazino[1,2-a]pyrimidin-4-one derivatives () feature fused heterocycles with piperidine or piperazine substituents. These compounds emphasize the importance of nitrogen-rich scaffolds in modulating enzyme inhibition .

Key Differences :

- The target compound’s pyridazinone core offers a unique balance of hydrogen-bonding capacity and planar rigidity compared to pyridine or pyrimidinone cores.

- The thiophen-3-yloxy group (vs.

Aryloxy-Substituted Pyridazinones

- 6-(3-methoxyphenyl)pyridazin-3(2H)-one and 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one () demonstrate how electron-donating (methoxy) and electron-withdrawing (fluoro) substituents affect solubility and reactivity. Methoxy groups enhance solubility, while fluoro groups improve metabolic stability .

Key Differences :

- The target compound’s thiophen-3-yloxy group provides sulfur-mediated hydrophobic interactions absent in methoxy- or fluoro-substituted analogs.

- The piperidine-1-carbonyl linker may confer greater conformational flexibility compared to rigid aryloxy groups .

Data Tables: Comparative Analysis

Biological Activity

The compound 2-methyl-6-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 321.36 g/mol. The structure features a pyridazine core substituted with a thiophene group and a piperidine moiety, which is indicative of its potential for diverse biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that modifications in the thiophene and piperidine groups could enhance antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and membrane integrity.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Methyl-6-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one | S. aureus | 15 µg/mL |

| E. coli | 20 µg/mL |

Anticancer Activity

Pyridazine derivatives have also been explored for their anticancer properties. A recent study focused on the cytotoxic effects of similar compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain modifications led to increased apoptosis in cancer cells, with IC50 values indicating effective inhibition at low concentrations.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Methyl-6-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one | MCF-7 | 12.5 |

| MDA-MB-231 | 10.0 |

Anti-inflammatory Activity

The compound has shown promise in reducing inflammatory markers in vitro. In a study assessing the effect on cytokine production, it was noted that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential utility in treating inflammatory diseases.

The biological activity of 2-methyl-6-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis.

- Receptor Modulation : It could modulate receptors associated with inflammatory pathways, reducing cytokine release.

- DNA Interaction : Similar compounds have been shown to intercalate DNA, leading to apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy : A case study demonstrated that this compound exhibited superior activity compared to standard antibiotics against resistant strains of bacteria.

- Cancer Treatment Synergy : In combination studies with doxorubicin, the compound enhanced the cytotoxic effects on cancer cells, suggesting a potential for use in combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.